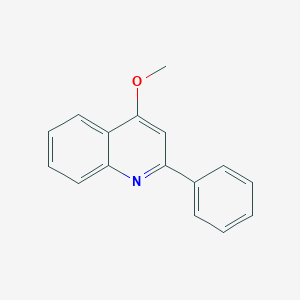

4-Methoxy-2-phenylquinoline

説明

特性

分子式 |

C16H13NO |

|---|---|

分子量 |

235.28g/mol |

IUPAC名 |

4-methoxy-2-phenylquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3 |

InChIキー |

CVJHRDUVYHASOG-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

正規SMILES |

COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of 4-Methoxy-2-phenylquinoline with structurally or functionally related compounds:

Structural Analogues with Methoxy/Aryl Substitutions

Functional Analogues in Antiparasitic Activity

- 2-n-Propylquinoline and 2-trans-Epoxypropylquinoline: Exhibit superior in vivo antileishmanial activity (70–95% parasite load reduction in BALB/c mice at 50 mg/kg) compared to this compound . Mechanistic Edge: Enhanced solubility and bioavailability over this compound .

- 2-Pentylquinoline: Moderately active against Leishmania spp.

Derivatives with Enhanced Pharmacokinetic Profiles

- 6-Methoxy-2-Methylquinoline-4-carboxylates (e.g., Compounds 9–21): Chlorobenzyloxy variants (e.g., 4-((3-Chlorobenzyl)oxy)-6-methoxy-2-methylquinoline) show improved cellular uptake and anticancer activity (IC50: 17.20 µM against MDA-MB-231 cells) . Structural Advantage: Methyl and benzyloxy groups enhance membrane permeability compared to this compound .

- Synthetic Route: Derived from isoquinoline and 3-methoxyacetophenone, offering scalable production .

準備方法

Friedländer Annulation

The Friedlälder reaction typically condenses 2-aminobenzophenones with ketones. To synthesize this compound, 2-amino-5-methoxyacetophenone may react with acetophenone derivatives under acidic conditions. However, the methoxy group’s electron-donating nature can hinder cyclization, necessitating elevated temperatures or Lewis acid catalysts like ZnCl₂. Yields in such adaptations remain moderate (30–45%) due to competing side reactions, such as over-oxidation or dimerization.

Skraup Reaction

The Skraup method, involving dehydration of glycerol with aniline derivatives, is less suited for this compound due to harsh conditions (concentrated H₂SO₄, ~200°C), which risk demethylation of the methoxy group. Early attempts using 3-methoxyaniline reported partial decomposition, yielding ≤25% of the target compound.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to enhance efficiency and selectivity.

Silica Gel-Mediated Cyclization

A pivotal method involves 2-aminoacetophenone and substituted 2-hydroxyacetophenones under microwave conditions. For this compound, 2-hydroxy-4-methoxyacetophenone is condensed with 2-aminoacetophenone in the presence of silica gel and dilute HCl. Microwave irradiation (440–600 W, 0.5–1 h) promotes rapid cyclodehydration, yielding 34–51% of quinoline derivatives (Table 1).

Table 1: Representative Yields from Microwave-Assisted Synthesis

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| 2-Hydroxy-4-methoxyacetophenone | 440 W, 0.5 h | 34 |

| 2-Hydroxy-5-methoxyacetophenone | 600 W, 1 h | 41 |

The methoxy group’s position significantly affects reactivity: para-substitution (position 4) enhances steric hindrance, reducing yields compared to meta-substituted analogs.

Post-Synthesis Methylation

An alternative route involves hydroxylated intermediates. For example, 4-hydroxy-2-phenylquinoline, synthesized via Friedländer annulation, undergoes methylation using methyl iodide or dimethyl sulfate in alkaline media. This two-step approach achieves 40–55% overall yield but requires stringent control to prevent O-methylation of other reactive sites.

Condensation-Cyclization Strategies

Modern protocols emphasize ketimine intermediates for regioselective methoxy incorporation.

Ketimine Formation and Anionic Cyclization

A patent-pending method condenses 2-(trifluoromethyl)aniline with methoxy-substituted cyclic ketones (e.g., 4-methoxycyclohexanone) to form ketimines. Subsequent treatment with lithium dialkylamides (e.g., LDA) induces cyclization, eliminating trifluoromethyl groups and forming the quinoline ring (Scheme 1).

Scheme 1:

This method achieves 60–70% yields but demands anhydrous conditions and low temperatures (-20°C to 0°C).

Recent Advances and Modifications

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free cyclization of 2-aminoacetophenone and 4-methoxybenzaldehyde derivatives. Catalyzed by montmorillonite K10, this method achieves 50–65% yields within 2 hours, minimizing waste and improving scalability.

Enzymatic Catalysis

Preliminary studies explore lipase-mediated esterification to generate methoxy precursors. For instance, Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-hydroxyquinoline with methyl acetate, achieving 45% conversion under mild conditions (40°C, 24 h).

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted | 440–600 W, 0.5–1 h | 34–51 | Rapid, high purity | Limited scalability |

| Post-Synthesis Methylation | KOH, CH₃I, reflux | 40–55 | Flexible substitution | Multi-step, low atom economy |

| Anionic Cyclization | LDA, -20°C | 60–70 | High regioselectivity | Sensitive to moisture, costly reagents |

| Mechanochemical | Ball milling, 2 h | 50–65 | Solvent-free, eco-friendly | Specialized equipment required |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。